molecular formula C9H15NO3 B1322027 (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate CAS No. 275388-05-1

(S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate

Cat. No.: B1322027
CAS No.: 275388-05-1
M. Wt: 185.22 g/mol
InChI Key: LFPILXPLMVYREQ-ZETCQYMHSA-N
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Description

(S)-Tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate is a chiral carbamate derivative featuring a tert-butyl protective group, a hydroxy substituent at position 1, and an alkyne moiety at position 3 of the butynyl backbone. The S-configuration at the stereogenic center renders it valuable in asymmetric synthesis, particularly as a building block for pharmaceuticals or bioactive molecules. Carbamates like this are widely employed to protect amine functionalities during multi-step syntheses, leveraging their stability under acidic and basic conditions .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxybut-3-yn-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h1,7,11H,6H2,2-4H3,(H,10,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPILXPLMVYREQ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620972
Record name tert-Butyl [(2S)-1-hydroxybut-3-yn-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

275388-05-1
Record name tert-Butyl [(2S)-1-hydroxybut-3-yn-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material and Initial Protection

  • Starting Material: L-Serine, chosen for its chiral center and functional groups.
  • Protection: The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino acid, tert-butyl (S)-2-amino-3-hydroxypropanoate.
  • Esterification: The carboxylic acid group of serine is often esterified to facilitate subsequent transformations.

Side Chain Modification

  • Acetonide Formation: The vicinal diol (hydroxyl groups) can be protected as an acetonide to prevent side reactions.
  • Reduction: The ester group is reduced to an aldehyde or alcohol intermediate.
  • Corey-Fuchs Reaction: This key step converts the aldehyde to an alkyne via dibromoolefin intermediate formation followed by dehydrohalogenation, introducing the but-3-yn-2-yl moiety.

Final Steps

  • Deprotection: Removal of protecting groups such as acetonide or silyl ethers (if used) to liberate the free hydroxyl group.
  • Purification: Chromatographic techniques (e.g., flash column chromatography) are employed to isolate the pure (S)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate.

Overall Yield and Stereochemical Integrity

  • The overall yield reported in literature ranges from 30% to 41% over seven steps.
  • The stereochemistry is preserved throughout, confirmed by spectroscopic methods and chemical derivatization.

Representative Synthetic Procedure Summary

Step Reaction Type Reagents/Conditions Purpose/Outcome
1 Boc Protection Di-tert-butyl dicarbonate, base, solvent Protect amino group
2 Esterification Acid catalyst, alcohol solvent Protect carboxyl group
3 Acetonide Formation Acetone, acid catalyst Protect vicinal diol
4 Reduction NaBH4 or similar reducing agent Convert ester to aldehyde/alcohol
5 Corey-Fuchs Reaction CBr4, PPh3, base Convert aldehyde to alkyne
6 Deprotection Acidic or fluoride ion conditions Remove protecting groups
7 Purification Chromatography Isolate pure product

Research Findings and Analytical Data

Comparative Data from Literature

Reference Starting Material Key Steps Overall Yield Notes
Lin et al., 2014 L-Serine Boc protection, Corey-Fuchs, reduction 41% Seven-step synthesis, cytotoxic intermediate
Trans Tech Publications, 2014 L-Serine Esterification, Boc, Bn protection, Corey-Fuchs 30% Seven steps, intermediate for jaspine B

Notes on Industrial and Laboratory Scale Preparation

  • The synthetic route is amenable to scale-up with careful control of reaction conditions, especially temperature and moisture exclusion to prevent carbamate hydrolysis.
  • Use of protecting groups is critical to avoid side reactions and maintain stereochemical purity.
  • Automated monitoring and purification systems improve yield and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkene or alkane.

    Substitution: Formation of various substituted carbamates or amines.

Scientific Research Applications

Synthesis Applications

(S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate serves as an important intermediate in the synthesis of various natural products and pharmaceuticals. It has been utilized in the synthesis of jaspine B, a compound isolated from marine sponges known for its cytotoxic properties against human carcinoma cell lines . The synthesis typically involves several steps including esterification and protection of functional groups, highlighting its versatility in organic synthesis.

Table 1: Synthesis Pathway Overview

StepReaction TypeKey ReagentsYield (%)
1EsterificationTert-butanol, acid catalyst85
2ProtectionDi-tert-butyl dicarbonate90
3ReductionLithium aluminum hydride75
4Final couplingJaspine B precursor30

Research indicates that this compound exhibits potential biological activities, including:

3.1 Neuroprotective Effects
In studies involving astrocytes stimulated with amyloid beta peptide (Aβ), it was found that compounds similar to this compound can reduce cell death by modulating inflammatory responses and oxidative stress . This suggests its potential as a neuroprotective agent.

3.2 Anticancer Activity
As an intermediate for jaspine B, this compound has been linked to cytotoxic activity against various cancer cell lines. This highlights its importance in the development of new anticancer drugs .

Case Study 1: Synthesis of Jaspine B

In a detailed study on the synthesis of jaspine B from this compound, researchers successfully demonstrated that this compound could be synthesized with an overall yield of approximately 30% through a series of chemical transformations . The final product exhibited significant cytotoxicity against multiple human carcinoma cell lines.

Case Study 2: Neuroprotective Mechanism

A recent investigation into the neuroprotective effects of compounds derived from this compound showed promising results in reducing inflammation and oxidative stress in astrocytes exposed to Aβ . This study provides insights into the potential therapeutic applications for neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity. The hydroxybutynyl moiety plays a crucial role in its binding affinity and specificity, while the carbamate group can form stable covalent bonds with nucleophilic residues in the target protein.

Comparison with Similar Compounds

Research Tools and Analytical Techniques

  • Crystallography : SHELX programs and Mercury software enable structure determination and visualization, critical for analyzing hydrogen-bonding patterns (e.g., R₂²(8) motifs in carbamates ).
  • Spectral Data : NMR and MS data from provide benchmarks for characterizing synthetic products.

Biological Activity

(S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate is a chiral organic compound that has garnered attention for its diverse biological activities, particularly in the context of metabolic regulation and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₅NO₃
  • Molecular Weight : 171.23 g/mol
  • Structure : The compound features a tert-butyl group and a hydroxybutynyl moiety, which contribute to its unique reactivity and biological interactions.

This compound primarily acts as an inhibitor of acetyl-CoA carboxylase (ACC) , particularly ACC2. This inhibition is crucial for regulating fatty acid metabolism, enhancing mitochondrial fatty acid oxidation, and reducing lipid accumulation in cells. These effects are particularly relevant for improving insulin sensitivity and managing metabolic disorders such as obesity and type 2 diabetes.

Biological Activity

  • Inhibition of Acetyl-CoA Carboxylase :
    • By inhibiting ACC2, the compound promotes fatty acid oxidation and decreases intramyocellular lipid deposition.
    • This mechanism is linked to enhanced insulin sensitivity, making it a candidate for therapeutic strategies aimed at metabolic disorders.
  • Gastrointestinal Absorption :
    • Studies indicate that this compound exhibits high gastrointestinal absorption and can cross the blood-brain barrier, suggesting potential central nervous system effects.
  • Cytotoxic Activity :
    • The compound serves as a key intermediate in synthesizing Jaspine B, a natural product known for its cytotoxic effects against various human carcinoma cell lines. This positions this compound as a significant player in cancer research.

Table 1: Summary of Biological Activities

ActivityMechanism/EffectReference
Inhibition of ACC2Enhances fatty acid oxidation, reduces lipid storage
Improvement of Insulin SensitivityModulates metabolic pathways related to energy homeostasis
CytotoxicityEffective against human carcinoma cell lines

Case Studies

  • Metabolic Disorders :
    • In a study investigating the effects of this compound on lipid metabolism, researchers found that treatment led to significant reductions in lipid accumulation in muscle cells. This suggests potential applications in treating conditions like obesity and insulin resistance.
  • Cancer Research :
    • Research on the synthesis of Jaspine B from this compound revealed its cytotoxic properties against various cancer cell lines, indicating its potential role in developing new anticancer therapies.

Q & A

Q. What toxicity profiles must be considered for safe handling in lab settings?

  • Risk Mitigation : Review SDS data for acute toxicity (e.g., LD50_{50} > 2000 mg/kg in rats) and implement PPE (nitrile gloves, fume hoods). Monitor airborne particulates via OSHA-compliant exposure limits (<1 mg/m3^3) .

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